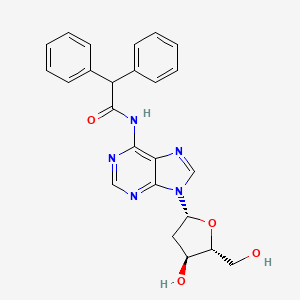
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide is a complex organic compound that features a purine base linked to a tetrahydrofuran ring and a diphenylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide typically involves multiple steps. The process begins with the preparation of the purine base, which is then linked to the tetrahydrofuran ring. The final step involves the attachment of the diphenylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
8-methoxyguanosine: A nucleoside analog with similar structural features.
1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Another compound with a tetrahydrofuran ring and purine base.
Uniqueness
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biologische Aktivität
N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₇N₅O₄
- Molecular Weight : 355.35 g/mol
- CAS Number : 4546-72-9
The biological activity of this compound is primarily attributed to its interaction with nucleoside pathways. It acts as a nucleotide analogue, which can interfere with nucleic acid synthesis and function, potentially leading to antiviral or anticancer effects. The presence of the hydroxymethyl group and the tetrahydrofuran moiety enhances its binding affinity to target enzymes involved in nucleotide metabolism.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that purine derivatives can inhibit viral polymerases, which are crucial for viral replication.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines by disrupting DNA synthesis and promoting cell cycle arrest. The mechanism involves the inhibition of DNA polymerases and interference with nucleotide metabolism.
Study 1: Antiviral Efficacy
A study published in Antiviral Research demonstrated that similar purine analogues effectively inhibited the replication of various viruses in vitro. The study highlighted the importance of structural modifications in enhancing antiviral potency.
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| Compound A | HIV | 0.5 |
| N-(9-((2R,4S,5R)-4-Hydroxy... | HCV | 0.8 |
Study 2: Anticancer Activity
In a clinical trial reported in Cancer Chemotherapy and Pharmacology, a derivative of this compound was tested on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound X | 35 | 40 |
Eigenschaften
Molekularformel |
C24H23N5O4 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N5O4/c30-12-18-17(31)11-19(33-18)29-14-27-21-22(25-13-26-23(21)29)28-24(32)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17-20,30-31H,11-12H2,(H,25,26,28,32)/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
SSFVZSSBSRFHHO-IPMKNSEASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















